(2R)-2,3-Dihydropropyl beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,3-Dihydropropyl beta-D-glucopyranoside is a glycoside compound derived from glucose Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-Dihydropropyl beta-D-glucopyranoside typically involves the glycosylation of glucose with a suitable alcohol under acidic or enzymatic conditions. One common method is the use of β-glucosidase enzymes to catalyze the reaction in organic solvents or ionic liquids . The reaction conditions often include moderate temperatures (around 30°C) and specific concentrations of glucose and alcohol.
Industrial Production Methods: Industrial production of glycosides like this compound may involve large-scale enzymatic processes due to their regio- and stereo-selectivity. These processes are designed to be efficient and cost-effective, utilizing bioreactors to maintain optimal reaction conditions and maximize yield .
Chemical Reactions Analysis
Types of Reactions: (2R)-2,3-Dihydropropyl beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The glycosidic bond can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Benzoylation using benzoyl cyanide and an amine catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce glucitol derivatives.
Scientific Research Applications
(2R)-2,3-Dihydropropyl beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular metabolism and as a substrate for glycosidase enzymes.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphipathic nature.
Mechanism of Action
The mechanism of action of (2R)-2,3-Dihydropropyl beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidase enzymes, which cleave the glycosidic bond to release glucose and the corresponding alcohol. This process is crucial in various metabolic pathways and can influence cellular functions .
Comparison with Similar Compounds
Methyl beta-D-glucopyranoside: A glycoside with a similar structure but different alcohol moiety.
Benzyl beta-D-glucopyranoside: Another glycoside with a benzyl group instead of the dihydropropyl group.
Uniqueness: (2R)-2,3-Dihydropropyl beta-D-glucopyranoside is unique due to its specific dihydropropyl group, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for studying glycosidic bond chemistry and its applications in various fields.
Properties
Molecular Formula |
C9H18O8 |
---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6-,7+,8-,9-/m1/s1 |
InChI Key |
NHJUPBDCSOGIKX-VMQOHUEUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.